Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that features both pyrazole and oxadiazole rings. These rings are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure makes it a valuable scaffold in the development of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and oxadiazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with DNA and proteins, leading to various biological effects. The pathways involved often include modulation of signaling cascades and inhibition of key metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
1,3,4-Oxadiazoles: Widely studied for their biological activities and synthetic applications.
Uniqueness
Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate stands out due to its dual-ring structure, which combines the properties of both pyrazole and oxadiazole rings. This unique combination enhances its reactivity and broadens its range of applications compared to compounds with only one of these rings.
Biological Activity
Ethyl 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by the presence of a pyrazole ring fused with an oxadiazole moiety. The synthesis typically involves cyclocondensation reactions using appropriate precursors such as hydrazines and carboxylic acids. The compound is known for its stability and solubility in various solvents, making it suitable for biological assays.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against a range of pathogens. In vitro evaluations have demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance:
Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 0.22 |
Escherichia coli | 0.25 |
Candida albicans | 0.30 |
These results indicate that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in several types of cancer cells:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF7 (Breast) | 3.79 | Apoptosis induction |
NCI-H460 (Lung) | 12.50 | Cell cycle arrest |
Hep-2 (Laryngeal) | 17.82 | Inhibition of cell migration |
The compound's mechanism appears to involve the modulation of apoptotic pathways and cell cycle regulation, which are crucial for effective cancer therapy .
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit specific enzymes linked to inflammatory processes. For instance, it has demonstrated significant inhibition of the enzyme lipoxygenase (5-LOX), which plays a role in inflammatory responses:
Enzyme | IC50 (μg/mL) |
---|---|
5-Lipoxygenase | 25.78 |
This suggests potential applications in treating inflammatory diseases .
Case Studies
Several case studies have been documented that explore the pharmacological effects of this compound:
- Study on Antimicrobial Efficacy : A study conducted by Hozien et al. assessed the antimicrobial activity against clinical isolates and found that the compound effectively reduced biofilm formation in Staphylococcus aureus .
- Anticancer Screening : Research by Wei et al. evaluated the cytotoxic effects on various cancer cell lines and reported that this compound significantly inhibited tumor growth in vitro .
Properties
Molecular Formula |
C8H8N4O3 |
---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
ethyl 5-(1H-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C8H8N4O3/c1-2-14-8(13)6-10-7(15-12-6)5-3-4-9-11-5/h3-4H,2H2,1H3,(H,9,11) |
InChI Key |
BUDWQAJODKRJNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC=NN2 |
Origin of Product |
United States |
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